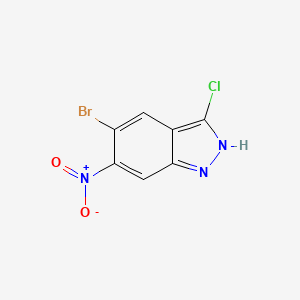

5-broMo-3-chloro-6-nitro-1H-indazole

描述

3-Bromo-6-chloro-5-nitro-1H-indazole (CAS: 1000342-41-5) is a heterocyclic organic compound featuring a fused benzene and pyrazole ring system (indazole core). Its molecular formula is C₇H₃BrClN₃O₂, with substituents at positions 3 (bromine), 5 (nitro), and 6 (chlorine) (Figure 1).

Structure

2D Structure

属性

IUPAC Name |

5-bromo-3-chloro-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN3O2/c8-4-1-3-5(10-11-7(3)9)2-6(4)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBVQNHVYIPVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C(NN=C21)Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742632 | |

| Record name | 5-Bromo-3-chloro-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929617-32-3 | |

| Record name | 5-Bromo-3-chloro-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of Nitro-Indazole Precursors

A key step is the bromination of nitro-substituted indazoles, as exemplified by the synthesis of 3-bromo-5-nitro-1H-indazole, which is closely related to the target compound.

- Starting Material: 5-nitro-1H-indazole.

- Brominating Agent: Bromine (Br2) solution.

- Solvent: N,N-Dimethylformamide (DMF).

- Conditions: Low temperature (-5 °C to 0 °C) under nitrogen atmosphere to control reaction rate and selectivity.

- Procedure: Bromine is added dropwise to a cooled DMF solution of 5-nitro-1H-indazole, followed by incubation at 35-40 °C for 10-12 hours.

- Yield: High, typically around 95%.

- Purification: Crude product is filtered, washed, dissolved in 45-50% ethanolic solution, refluxed with activated carbon and EDTA for decolorization and purification, then crystallized by cooling.

This method offers mild reaction conditions, high yield, and is suitable for industrial-scale production.

Chlorination at the 3-Position

Chlorination to introduce the chlorine atom at the 3-position of the indazole ring can be achieved using electrophilic chlorinating agents such as:

- N-chlorosuccinimide (NCS) in solvents like acetonitrile (MeCN).

- 1-chloro-1,2-benziodoxol-3-one (a hypervalent iodine reagent) for selective chlorination.

- The presence of catalysts such as DMSO can significantly improve yield.

For example, chlorination of 5-bromoindazole to the corresponding 3-chloro derivative has been reported with good yields using these reagents.

Nitration Considerations

The nitro group at the 6-position is typically introduced prior to halogenation steps or is already present in the starting material. Nitration of indazole derivatives often requires controlled conditions to avoid over-nitration or ring degradation.

Representative Preparation Route for 5-bromo-3-chloro-6-nitro-1H-indazole

Based on the synthesis of related compounds and halogenation strategies, a plausible preparation route is:

Detailed Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Molecular Formula | C7H3BrClN3O2 |

| Molecular Weight | 276.47 g/mol |

| Key Starting Material | 5-nitro-1H-indazole or 6-nitro-1H-indazole |

| Brominating Agent | Bromine (Br2) |

| Chlorinating Agent | N-chlorosuccinimide (NCS), 1-chloro-1,2-benziodoxol-3-one |

| Solvents | DMF for bromination; MeCN for chlorination |

| Reaction Temperature | Bromination: -5 °C to 40 °C; Chlorination: room temp to reflux |

| Reaction Time | Bromination: 10-12 hours; Chlorination: variable, typically hours |

| Yield | Bromination step: up to 95%; overall yield depends on chlorination efficiency |

| Purification | Recrystallization with ethanol-water, activated carbon treatment |

Additional Notes

- The bromination step requires careful temperature control and inert atmosphere to avoid side reactions.

- Chlorination reagents and conditions may be optimized depending on substrate and desired selectivity.

- Use of activated carbon and EDTA during purification improves product quality by removing colored impurities and metal ions.

- Analytical methods such as High Performance Liquid Chromatography (HPLC) are used to monitor reaction completion and purity.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Bromination | Br2 | DMF | -5 to 40 °C | 10-12 h | ~95% | Nitrogen atmosphere, slow addition |

| 2 | Chlorination | NCS or 1-chloro-1,2-benziodoxol-3-one | MeCN | RT to reflux | Several hours | Good | Catalyst (DMSO) may improve yield |

| 3 | Purification | Activated carbon, EDTA | Ethanol-water | Reflux, then cool | 30-90 min | - | Crystallization for isolation |

化学反应分析

5-Bromo-3-chloro-6-nitro-1H-indazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.

Substitution: The bromine and chlorine atoms can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry

Biological Activity

5-Bromo-3-chloro-6-nitro-1H-indazole exhibits notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition suggests potential applications in pharmacology and toxicology studies, where understanding drug interactions and metabolic pathways is essential.

Anticancer Properties

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, derivatives of this compound have shown IC50 values as low as 0.64 µM against certain cancer types.

Case Study: Antileishmanial Activity

A study highlighted the effectiveness of this compound derivatives against Leishmania species, indicating their potential as antileishmanial agents. Computational docking studies suggested favorable binding interactions with Trypanothione reductase, a critical enzyme for parasite survival .

Agrochemicals

The compound is being explored for its potential use in developing pesticides and herbicides due to its biological activity. Its ability to interact with biological systems makes it a candidate for creating effective agrochemical agents that can target specific pests or diseases affecting crops.

Materials Science

Research indicates that this compound can be utilized in the development of novel materials with specific electronic or optical properties. This application is particularly relevant in organic electronics and photonics, where the unique properties of this compound can lead to advancements in material design .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antiproliferative | 0.64 | |

| Derivative A | Antitumor | <0.4 | |

| Derivative B | Antimicrobial | - |

作用机制

The mechanism of action of 5-bromo-3-chloro-6-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparative Analysis with Similar Indazole Derivatives

Structural and Substituent Variations

The biological and chemical behavior of indazole derivatives heavily depends on substituent positions and types. Below is a comparative analysis of structurally related compounds:

Table 1: Substituent Positions and Key Properties

Key Observations :

Halogen vs. In contrast, alkylated derivatives like 5-Bromo-1-ethyl-1H-indazole (3a) exhibit reduced polarity, impacting solubility and pharmacokinetic properties . The ethyl group in 3a and 3g shifts NMR signals (e.g., δ 1.45 ppm for CH₃ in 3a vs. δ 1.62 ppm in 3g), reflecting differences in electronic environments due to N-1 vs. N-2 alkylation .

Nitro Group Positioning :

- In 3-Bromo-6-chloro-5-nitro-1H-indazole , the nitro group at position 5 may sterically hinder interactions at adjacent positions. Comparatively, 1-Allyl-3-chloro-6-nitro-1H-indazole places nitro at position 6, which is coplanar with the indazole ring (dihedral angle: 4.5°), enhancing conjugation and stability .

Crystallographic Insights: X-ray studies of 1-Allyl-3-chloro-6-nitro-1H-indazole reveal weak C–H⋯O hydrogen bonds forming helical chains, a feature absent in non-nitro-substituted analogs. This suggests nitro groups enhance supramolecular interactions .

生物活性

5-Bromo-3-chloro-6-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Overview of this compound

The compound has the molecular formula CHBrClNO and a molecular weight of approximately 232.56 g/mol. Its structure includes bromine, chlorine, and nitro substituents, which contribute to its unique properties and biological effects .

Target Interactions

this compound interacts with various biological targets, influencing several biochemical pathways. Indazole derivatives are known to exhibit a range of activities, including:

- Antimicrobial : The compound shows promise in inhibiting bacterial growth and may have antifungal properties.

- Anticancer : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory : Its structure allows for potential modulation of inflammatory pathways, although specific mechanisms require further investigation .

Biological Activities

The biological activities of this compound can be summarized as follows:

Antileishmanial Activity

One study investigated the antileishmanial properties of derivatives including this compound. Using an MTT assay, researchers found that certain derivatives exhibited significant growth inhibition against Leishmania major, with molecular docking studies revealing strong binding affinity to the trypanothione reductase enzyme .

Anticancer Properties

Research has indicated that indazole derivatives possess anticancer activities. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .

The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Key steps include:

- Nitration : Nitration of an appropriate bromo-chloro precursor.

- Reduction : Reduction of nitro groups to amines where applicable.

- Cyclization : Formation of the indazole ring through cyclization reactions.

These synthetic routes highlight the compound's versatility as a building block in medicinal chemistry .

常见问题

Q. What synthetic routes are effective for preparing 5-bromo-3-chloro-6-nitro-1H-indazole, and how can regioselectivity be controlled?

Methodological Answer:

- Key Steps : Begin with halogenation and nitration of the indazole core. For example, Friedel-Crafts acylation (as in Scheme 1, ) can introduce substituents, followed by nitration. Chlorination/bromination may require electrophilic substitution using AlCl₃ or FeBr₃ as catalysts.

- Regioselectivity : Use directing groups (e.g., nitro groups meta-direct) to control halogen placement. For alkylation, Cs₂CO₃ in DMF promotes N1- or N2-alkylation selectivity ().

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended. Monitor by TLC and confirm purity via HRMS (e.g., 225.0027 m/z for bromo-ethyl-indazole derivatives, ).

Q. How should researchers characterize the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Expect aromatic proton shifts between δ 7.2–8.0 ppm (). Chlorine and bromine substituents induce deshielding; nitro groups cause downfield shifts.

- HRMS : Use positive ionization mode (e.g., [M+H]+ at calculated m/z 290.8793 for C₇H₄BrClN₃O₂).

- IR Spectroscopy : Confirm nitro groups via asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) ( ).

Q. What solvent systems are optimal for recrystallizing halogenated indazoles?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO) dissolve nitro-indazoles effectively. For recrystallization, use ethanol/water mixtures or ethyl acetate/hexane gradients.

- Slow cooling minimizes co-crystallization of isomers ().

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in further functionalization of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model electron density maps. Nitro groups are electron-withdrawing, directing electrophiles to meta/para positions.

- Molecular Dynamics (MD) : Simulate reaction trajectories to identify kinetic vs. thermodynamic products. Validate with experimental data (e.g., ’s hydrazine-mediated ring closure).

Q. How do researchers resolve contradictions in spectroscopic data caused by isomerism or byproducts?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals. For example, NOESY can distinguish N1- vs. N2-alkylation in indazoles ().

- X-ray Crystallography : Use SHELXL ( ) to refine structures. For disordered halogen atoms, apply PART instructions and TWIN commands in SHELXTL ( ).

- GC-MS/HPLC : Detect byproducts (e.g., dibrominated impurities, ) and optimize column conditions (C18 reverse-phase, acetonitrile/water mobile phase).

Q. What strategies stabilize this compound under varying pH and temperature conditions?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via HPLC.

- pH Sensitivity : Nitro groups hydrolyze under strong basic conditions (pH >10). Store in acidic buffers (pH 4–6) or anhydrous environments ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。